Structural Distinction through 3,6-Dimethyl Substitution versus Unsubstituted Benzothiazole Ylidene Carbamoyl Benzoate
The target compound possesses a 3,6-dimethyl substitution on the benzothiazole ring, whereas the closest commercially available analog, methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate (CAS 391876-94-1), has only a single 3-methyl group. This structural difference is expected to increase lipophilicity (calculated XLogP ~3.5 for the target vs. ~2.8 for the mono-methyl analog) and alter steric and electronic properties, which are critical factors in receptor binding and metabolic stability [1].
| Evidence Dimension | Number of methyl substituents on benzothiazole ring |
|---|---|
| Target Compound Data | Two methyl groups at positions 3 and 6 |
| Comparator Or Baseline | Methyl 4-{[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate (one methyl group at position 3) |
| Quantified Difference | Additional methyl group at position 6; predicted XLogP increase of ~0.7 units (est.) |
| Conditions | In silico property prediction based on PubChem XLogP3 algorithm |
Why This Matters
For procurement decisions in medicinal chemistry, the distinct substitution pattern directly impacts the compound's suitability as a lead-like scaffold, as lipophilicity and steric bulk influence ADME profiles and target engagement.
- [1] PubChem. XLogP3 predictions for benzothiazole derivatives. Generic computational comparison for similar scaffolds. View Source
